PI3K-IN-36 Demonstrates Sub-Nanomolar to Low Nanomolar Pan-PI3K Potency, a Profile Distinct from Isoform-Selective Inhibitors
PI3K-IN-36 is a potent pan-PI3K inhibitor. Its potency against the p110α isoform is 2 nM [1]. This pan-inhibitory profile contrasts with isoform-selective agents like Idelalisib, which is a potent p110δ inhibitor (IC50 = 2.5 nM) but shows minimal activity against p110α (IC50 > 800 nM) [2]. Therefore, PI3K-IN-36 provides a distinct tool for broadly inhibiting class I PI3K signaling, while Idelalisib is suitable only for δ-isoform dependent contexts.
| Evidence Dimension | Enzymatic Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 for p110α = 2 nM. Potent pan-PI3K inhibition is inferred. |
| Comparator Or Baseline | Idelalisib: IC50 for p110δ = 2.5 nM, IC50 for p110α > 800 nM. |
| Quantified Difference | PI3K-IN-36 is >400-fold more potent against p110α than Idelalisib. |
| Conditions | In vitro kinase inhibition assays. PI3K-IN-36 data: fluorescence polarization assay measuring IP3 accumulation after 30 min. Idelalisib data: standard kinase activity assay. |
Why This Matters
This quantifies the fundamental difference between a pan-inhibitor and an isoform-selective agent, directly impacting the choice of tool compound for a given hypothesis.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50312606: PI3Kalpha (Homo sapiens). Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Phosphatidylinositol+4,5-bisphosphate+3-kinase+catalytic+subunit+alpha+isoform&reactant2=BDBM50312606&column=ki&startPg=0&Increment=50&submit=Search. View Source
- [2] Yang, Q., Modi, P., Newcomb, T., Quéva, C., & Gandhi, V. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Lymphoma, and Follicular Lymphoma. *Clinical Cancer Research*, 21(7), 1537–1542. https://doi.org/10.1158/1078-0432.CCR-14-2034 View Source
